molecular formula C17H18N6 B12411332 (Rac)-Ruxolitinib-d9

(Rac)-Ruxolitinib-d9

Cat. No.: B12411332
M. Wt: 315.42 g/mol
InChI Key: HFNKQEVNSGCOJV-WHCQKTAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Ruxolitinib-d9 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacodynamics and pharmacokinetics of Ruxolitinib and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Ruxolitinib-d9 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Cyclization: Formation of the core structure through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups necessary for the activity of the compound.

Typical reaction conditions involve the use of deuterated reagents and solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:

    Scalability: Ensuring the synthetic route can be scaled up without significant loss of yield or purity.

    Purification: Employing advanced purification techniques such as chromatography to achieve the desired purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Ruxolitinib-d9 undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of functional groups to achieve specific derivatives.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(Rac)-Ruxolitinib-d9 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.

    Biology: Employed in biological assays to investigate the effects of deuterium substitution on biological activity.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of Ruxolitinib.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

(Rac)-Ruxolitinib-d9 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in the regulation of immune responses and hematopoiesis. By inhibiting these kinases, this compound can modulate the activity of these pathways, leading to therapeutic effects in conditions such as myelofibrosis and polycythemia vera.

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d9.

    Tofacitinib: Another Janus kinase inhibitor with a similar mechanism of action.

    Baricitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2, similar to Ruxolitinib.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This makes it a valuable tool in research for studying the effects of deuterium substitution and for developing more effective and stable therapeutic agents.

Properties

Molecular Formula

C17H18N6

Molecular Weight

315.42 g/mol

IUPAC Name

3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D

InChI Key

HFNKQEVNSGCOJV-WHCQKTAPSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.